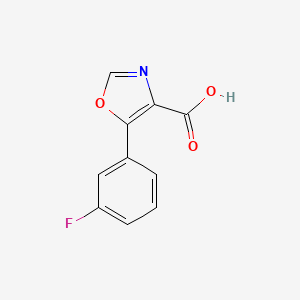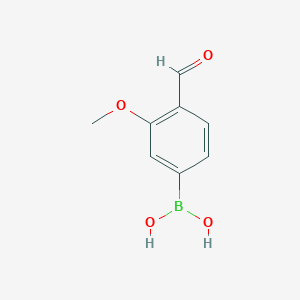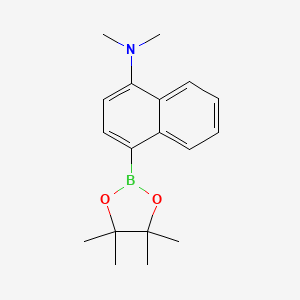
4-Fluoro-1-nitro-2-propoxybenzene
Vue d'ensemble
Description
“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Synthesis Analysis
The synthesis of “4-Fluoro-1-nitro-2-propoxybenzene” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .Molecular Structure Analysis
The InChI code for “4-Fluoro-1-nitro-2-propoxybenzene” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.Applications De Recherche Scientifique
Medicine: Antiviral Drug Synthesis
4-Fluoro-1-nitro-2-propoxybenzene: has potential applications in the synthesis of antiviral drugs. The fluorine atom in its structure can be beneficial due to its size and electronegativity, which can help in blocking metabolic oxidation sites . This property is particularly useful in the development of drugs that target viral infections, including those caused by SARS-CoV-2.
Imaging: Contrast Agent Development
The compound’s ability to incorporate fluorine atoms makes it valuable in the development of imaging agents. Fluorine atoms are used in PET imaging for the early detection of diseases . The nitro group in the compound could potentially be utilized for creating contrast agents that improve the quality of medical imaging.
Pharmaceuticals: Fluorinated Molecule Design
In pharmaceuticals, the presence of fluorine atoms can improve the chemical properties of medications . 4-Fluoro-1-nitro-2-propoxybenzene could be used to design fluorinated molecules that lower cholesterol, relieve asthma, and treat anxiety disorders.
Materials Science: Polymer Functionalization
This compound could find applications in materials science, particularly in the post-polymerization functionalization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) . The nitro group can undergo photochemical reactions to introduce new functional groups into the polymer, altering its electrical properties.
Organic Synthesis: Electrophilic Aromatic Substitution
4-Fluoro-1-nitro-2-propoxybenzene: can be used in organic synthesis, especially in reactions at the benzylic position. It can undergo free radical bromination and nucleophilic substitution, which are key steps in the synthesis of complex organic molecules .
Bioanalytical Applications: Fluorescent Labeling
The compound’s structure allows for its use in fluorescent labeling, which is crucial for in vivo imaging and diagnostics. It can be used to create fluorescently labeled heterocyclic compounds with therapeutic properties .
Chemical Synthesis: Nitro Group Chemistry
The nitro group in 4-Fluoro-1-nitro-2-propoxybenzene is a valuable building block in chemical synthesis. It can be involved in radical reactions that are essential for creating pharmaceuticals and dyes .
Safety and Hazards
The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-nitro-2-propoxybenzene | |
CAS RN |
28987-45-3 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)
![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)
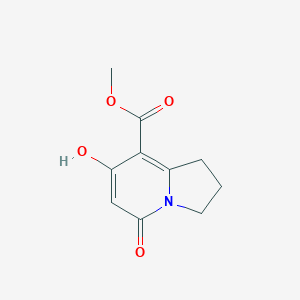

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)

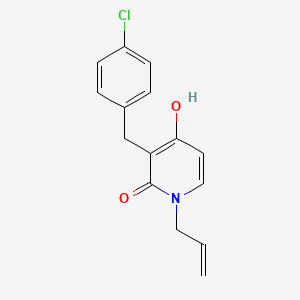
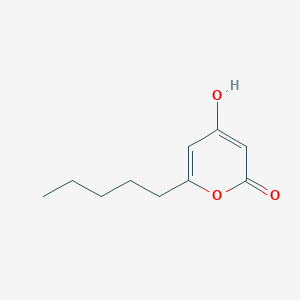
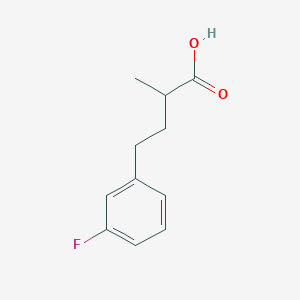
![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)
